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Abstract
[Des-Tyr1]-Met-Enkephalin is the primary degradation product of the endogenous opioid

pentapeptide, Met-Enkephalin. This technical guide provides a detailed examination of the

structure of [Des-Tyr1]-Met-Enkephalin, a tetrapeptide composed of the amino acid sequence

Glycyl-Glycyl-Phenylalanyl-Methionine (Gly-Gly-Phe-Met). The removal of the N-terminal

tyrosine residue, a critical pharmacophore for opioid receptor interaction, renders this

metabolite largely inactive as an opioid agonist. This document summarizes its chemical

properties, relationship to its parent compound, and the implications of its structure on

biological activity, targeting researchers in pharmacology, neuroscience, and drug

development.

Primary Structure and Chemical Properties
[Des-Tyr1]-Met-Enkephalin is a linear tetrapeptide with the sequence Gly-Gly-Phe-Met. It is

formed via the enzymatic cleavage of the Tyr¹-Gly² peptide bond of Met-Enkephalin by

aminopeptidases.[1][2] This enzymatic action is a key step in the natural degradation pathway

of enkephalins.[3][4] The absence of the N-terminal tyrosine residue is the defining structural

feature of this molecule and the primary determinant of its pharmacological profile.[5]

Table 1: Physicochemical Properties of [Des-Tyr1]-Met-Enkephalin
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Property Value Reference(s)

Amino Acid Sequence Gly-Gly-Phe-Met [6]

Molecular Formula C₁₈H₂₆N₄O₅S [6]

Molecular Weight 410.5 g/mol [6][7]

CAS Number 61370-88-5 [7]

Three-Dimensional Structure
To date, no experimentally determined three-dimensional structure of [Des-Tyr1]-Met-
Enkephalin obtained through X-ray crystallography or NMR spectroscopy has been deposited

in the public domain. Structural studies have predominantly focused on its parent molecule,

Met-Enkephalin, which exhibits significant conformational flexibility in solution.[8][9]

Computational modeling and conformational analysis of Met-Enkephalin suggest that the

tyrosine residue is crucial for anchoring the peptide to the opioid receptor.[8] The lack of this

residue in [Des-Tyr1]-Met-Enkephalin prevents the key interactions necessary for receptor

activation.

Figure 1: 2D representation of [Des-Tyr1]-Met-Enkephalin.

Biological Activity and Receptor Interaction
The biological significance of [Des-Tyr1]-Met-Enkephalin lies primarily in its status as an

inactive metabolite of Met-Enkephalin. The N-terminal tyrosine of enkephalins is considered the

essential "message" domain for binding and activating opioid receptors, mimicking the tyramine

moiety of morphine.[3] Its removal in [Des-Tyr1]-Met-Enkephalin leads to a dramatic reduction

in affinity for both mu (μ) and delta (δ) opioid receptors.[5] Consequently, this tetrapeptide

shows very little to no opioid activity.[10][11]

Table 2: Opioid Receptor Binding Affinity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.elabscience.com/p/des-tyr1-met-enkephalin--e-pp-0183
https://www.elabscience.com/p/des-tyr1-met-enkephalin--e-pp-0183
https://www.elabscience.com/p/des-tyr1-met-enkephalin--e-pp-0183
https://www.peptide.com/product/des-tyr1-met-enkephalin-61370-88-5/
https://www.peptide.com/product/des-tyr1-met-enkephalin-61370-88-5/
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7957911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9366962/
https://pubmed.ncbi.nlm.nih.gov/7957911/
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://en.wikipedia.org/wiki/Met-enkephalin
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://www.apeptides.com/h-nd-2982.html
https://www.medchemexpress.com/des-tyr1-met-enkephalin.html
https://www.chemsrc.com/en/cas/61370-88-5_243292.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Receptor Affinity Biological Activity

Met-Enkephalin

High affinity for δ and

moderate affinity for μ opioid

receptors

Potent opioid agonist

[Des-Tyr1]-Met-Enkephalin
Very low affinity for opioid

receptors
Largely inactive as an opioid

Experimental Protocols
Synthesis and Purification
While specific research-grade protocols for [Des-Tyr1]-Met-Enkephalin are often proprietary,

its synthesis can be achieved through standard solid-phase peptide synthesis (SPPS) or

solution-phase methodologies.[12][13][14]

General Solid-Phase Peptide Synthesis (SPPS) Workflow:

Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is selected.

First Amino Acid Coupling: The C-terminal amino acid (Methionine), with its alpha-amino

group protected (e.g., with Fmoc), is coupled to the resin.

Deprotection: The Fmoc protecting group is removed from the alpha-amino group of the

resin-bound methionine.

Sequential Coupling: The subsequent amino acids (Phenylalanine, Glycine, Glycine) are

added sequentially, with each coupling step followed by a deprotection step.

Cleavage and Deprotection: Once the tetrapeptide chain is assembled, it is cleaved from the

resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., a

mixture containing trifluoroacetic acid).

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).
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Characterization: The final product is characterized by mass spectrometry and analytical

HPLC to confirm its identity and purity.

Solid-Phase Peptide Synthesis Purification & Analysis

Resin Support Couple Fmoc-Met Fmoc Deprotection Couple Fmoc-Phe Fmoc Deprotection Couple Fmoc-Gly Fmoc Deprotection Couple Fmoc-Gly Fmoc Deprotection Cleavage from Resin RP-HPLC Purification Mass Spectrometry & Analytical HPLC

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of [Des-Tyr1]-Met-Enkephalin.

Signaling Pathways and Logical Relationships
The primary signaling pathway of Met-Enkephalin involves its binding to and activation of G-

protein coupled opioid receptors (GPCRs), primarily the δ- and μ-opioid receptors.[3] This

activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase,

modulation of ion channels, and ultimately, a reduction in neuronal excitability and

neurotransmitter release, resulting in analgesia and other opioid effects.

[Des-Tyr1]-Met-Enkephalin, due to its inability to effectively bind to these receptors, does not

initiate this signaling cascade. Its main role in a signaling context is as a marker of enkephalin

degradation.
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Figure 3: Relationship of [Des-Tyr1]-Met-Enkephalin to the Met-Enkephalin signaling
pathway.

Conclusion
The structure of [Des-Tyr1]-Met-Enkephalin is fundamentally defined by the absence of the N-

terminal tyrosine residue present in its parent compound, Met-Enkephalin. This single structural

modification drastically reduces its affinity for opioid receptors, rendering it biologically inactive

as an opioid. For researchers and drug development professionals, [Des-Tyr1]-Met-
Enkephalin serves as a crucial control compound in studies of opioid receptor pharmacology

and as a biomarker for enkephalin metabolism. Understanding its structure and lack of activity
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reinforces the critical role of the N-terminal tyrosine in the pharmacodynamics of endogenous

and synthetic opioids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Molecular Architecture of [Des-Tyr1]-Met-
Enkephalin: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671300#what-is-the-structure-of-des-tyr1-met-
enkephalin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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